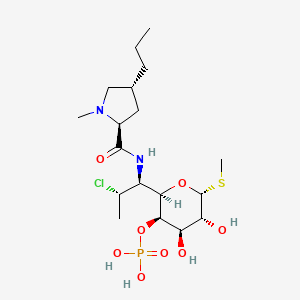

Clindamycin 4-Phosphate

説明

Clindamycin is an antibiotic that fights bacteria in the body. It is used to treat serious infections caused by bacteria . Clindamycin is usually available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . All three salt forms of clindamycin have the same antimicrobial spectrum and effectiveness .

Synthesis Analysis

A method of synthesis of clindamycin phosphate has been reported . The method synthesized clindamycin free base - one reaction - phosphorylation reaction - after-treatment system . By changing the order of addition of the present invention, the catalyst and steps, the weight yield of clindamycin phosphate is more than 80% .Molecular Structure Analysis

Clindamycin phosphate (CP), an antibacterial agent, has been reported to form several solid-state forms . The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .Chemical Reactions Analysis

The stoichiometry of the reaction is determined and it was found that one mole of clindamycin phosphate consumes two moles of chromium (VI) (1:2) . The oxidation products are characterized and confirmed by spectral studies such as IR, GC-MS and LC-MS .Physical And Chemical Properties Analysis

Clindamycin phosphate (CP) has been reported to form several solid-state forms . Very different hydrogen bonding networks exist among the host-host and host-solvent molecules in the two crystal structures, resulting in different moisture stabilities .科学的研究の応用

Acne Vulgaris Therapy

Clindamycin 4-Phosphate is widely used in the treatment of acne vulgaris. It is effective against the bacteria responsible for acne, Cutibacterium acnes, and helps reduce inflammation associated with acne lesions. Topical formulations, such as gels and foams containing Clindamycin, are commonly prescribed to manage this skin condition .

Treatment of Dermatologic Diseases

Beyond acne, Clindamycin 4-Phosphate plays a role in treating various dermatologic conditions. It’s used for conditions like folliculitis, rosacea, staphylococcal infections, and hidradenitis suppurativa. Its anti-inflammatory properties and ability to inhibit bacterial protein synthesis make it a versatile option in dermatology .

Antimicrobial Resistance Studies

Research into Clindamycin 4-Phosphate also involves understanding and combating antimicrobial resistance. Studies focus on the trends and mechanisms behind resistance to ensure the continued efficacy of Clindamycin in clinical settings .

Pharmaceutical Formulation and Stability

Clindamycin 4-Phosphate is studied for its stability in pharmaceutical formulations. Research includes developing methods for the simultaneous determination of Clindamycin, alongside other compounds, in gel dosage forms using techniques like High-Performance Liquid Chromatography (HPLC) .

Systemic Infections Treatment

For systemic infections, Clindamycin can be administered intravenously. It shows rapid and extensive absorption from the gastrointestinal tract, with a bioavailability of approximately 87%, making it an effective treatment for more severe infections .

Pharmacological Insights

Studies on Clindamycin 4-Phosphate aim to improve insights into its pharmacology. This includes understanding its absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for optimizing its therapeutic use .

作用機序

Target of Action

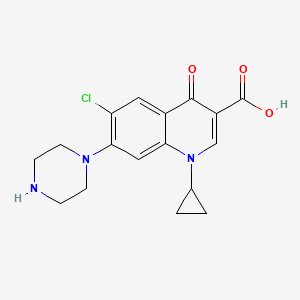

Clindamycin 4-Phosphate primarily targets the 50S subunit of the bacterial ribosome . This subunit is a component of the ribosome, the cellular machinery responsible for protein synthesis. The 50S subunit, along with the 30S subunit, forms the complete 70S bacterial ribosome .

Mode of Action

Clindamycin 4-Phosphate interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, thereby inhibiting early chain elongation . This disruption of protein synthesis leads to the inhibition of bacterial growth, rendering Clindamycin 4-Phosphate a bacteriostatic agent .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin 4-Phosphate is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, Clindamycin 4-Phosphate prevents the formation of new peptide bonds, thereby disrupting the elongation of the peptide chain and ultimately inhibiting protein synthesis . This disruption can lead to the death or growth inhibition of the bacteria .

Pharmacokinetics

The pharmacokinetics of Clindamycin 4-Phosphate involve its absorption, distribution, metabolism, and excretion (ADME). Clindamycin is known to achieve high intracellular levels in phagocytic cells and high levels in bone . .

Result of Action

The molecular and cellular effects of Clindamycin 4-Phosphate’s action primarily involve the inhibition of bacterial protein synthesis . This inhibition disrupts the normal functioning of bacterial cells, leading to their death or growth inhibition . Furthermore, Clindamycin 4-Phosphate may also potentiate the opsonization and phagocytosis of bacteria even at subinhibitory concentrations .

Action Environment

Environmental factors such as pH and temperature can influence the stability and action of Clindamycin 4-Phosphate . For instance, Clindamycin showed maximum stability at pH 3-5 . Additionally, transformations between different hydrate and solvate solid-state forms of Clindamycin can be induced by environmental factors, such as temperature, humidity, and pressure . These transformations can occur during the drug manufacturing process, during storage of the drug, or during formulation .

Safety and Hazards

When handling Clindamycin 4-Phosphate, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Clindamycin is a potent and widely used antimicrobial . Given the increase in bacterial resistance and the decrease in the development of new antibiotics, the appropriate use of old antimicrobials like clindamycin has become even more compulsory . This narrative review provides a detailed survey of the currently available literature on pharmacology and pharmacokinetics and identifies knowledge gaps (special patient population, drug–drug, and drug–disease interactions) to describe a research strategy for precision medicine .

特性

IUPAC Name |

[(2R,3R,4R,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-16(29-30(25,26)27)13(22)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13+,14+,15+,16+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDNESASKLVYBG-OCXYYGTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)OP(=O)(O)O)[C@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34ClN2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clindamycin 4-Phosphate | |

CAS RN |

54887-30-8 | |

| Record name | Clindamycin 4-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054887308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLINDAMYCIN 4-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSQ77RZL4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of separating clindamycin 4-phosphate from other clindamycin phosphate isomers?

A1: While the abstract doesn't explicitly detail the biological activity of each isomer, it highlights the successful separation of clindamycin 4-phosphate from other isomers like clindamycin 2-phosphate, clindamycin 3-phosphate, and clindamycin B 2-phosphate. [] This separation is crucial for several reasons:

Q2: Can you elaborate on the analytical technique used for the separation and its advantages?

A2: The research employed liquid chromatography on a triethylaminoethyl cellulose (TEAE-cellulose) column to separate clindamycin phosphate isomers. [] This technique offers several benefits:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

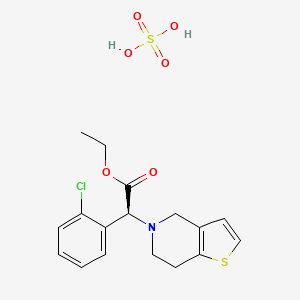

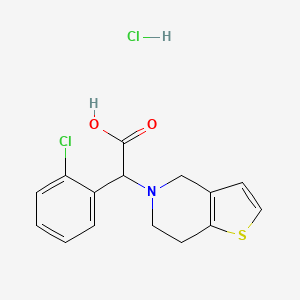

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)